Home > Products > Screening Compounds P24811 > (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol - 1306728-55-1

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Catalog Number: EVT-1704692
CAS Number: 1306728-55-1
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

    • Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. [] It has shown promising results in preclinical studies for the treatment of various cancers, including melanoma and colon cancer. [] GDC-0879 inhibits tumor growth by blocking the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, invasion, survival, and angiogenesis. []
    • Compound Description: This compound serves as a ligand for forming metal complexes, particularly with cobalt(II), as investigated in a toxicological study. [] The cobalt(II) chelate of this compound has been studied for its potential toxicity and effects on hematological parameters, liver function, and kidney function in rats. [] Results suggest that while it might not exhibit significant toxicity within the study duration, prolonged administration could lead to adverse effects on the liver. []

      Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. [] It exhibits promising preclinical activity in various models of inflammation, including cryopyrin-associated periodic syndrome (CAPS). [] By inhibiting NLRP3, NT-0249 reduces the production of pro-inflammatory cytokines like IL-1β, potentially offering therapeutic benefits for inflammatory diseases. []

      Compound Description: This compound is a potent inhibitor of specific kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which are enzymes involved in various cellular processes, such as cell cycle regulation and signal transduction. [] Its inhibitory activity against these kinases makes it a potential candidate for further investigation as a therapeutic agent for diseases like cancer.

      Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those harboring the T790M mutation. [] It exhibits high potency and selectivity towards these drug-resistant mutants while sparing wild-type EGFR, potentially leading to a wider therapeutic window and reduced side effects. [] PF-06459988's unique mechanism of action, involving covalent modification of the EGFR active site, makes it a promising candidate for treating EGFR-driven cancers with acquired resistance to first- and second-generation EGFR inhibitors. []

      Compound Description: PF-06747775 is another potent and irreversible inhibitor of EGFR, specifically targeting oncogenic mutations, including the T790M gatekeeper mutation. [] It demonstrates high selectivity for mutant EGFR over the wild-type, potentially reducing toxicity and improving the therapeutic index. [] PF-06747775's unique binding mode within the ATP-binding pocket of EGFR and its covalent modification of key residues contribute to its potent and selective inhibitory activity. [] This compound is currently being evaluated in Phase I clinical trials for treating EGFR-driven non-small cell lung cancer (NSCLC). []

      Compound Description: This organometallic complex exhibits green fluorescence, emitting light at a maximum wavelength of 514 nm. [] Its photophysical properties make it a potential candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. []

      Compound Description: Volitinib is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase involved in cell growth, survival, and motility. [] Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. [] Volitinib has shown promising antitumor activity in preclinical models, particularly against human glioma xenografts. [] Its favorable pharmacological properties and efficacy make it a potential therapeutic candidate for treating c-Met-driven cancers.

      Compound Description: MK-8033 is a dual inhibitor of c-Met and Ron, both receptor tyrosine kinases involved in cancer cell signaling. [] It exhibits preferential binding to the activated conformation of these kinases, potentially leading to enhanced selectivity and efficacy. [] MK-8033 has demonstrated promising antitumor activity in preclinical models, including those with c-Met amplification. []

      Compound Description: 16d is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. [] HSP90 is a chaperone protein crucial for the stability and function of various client proteins involved in cell growth, survival, and stress response. [] Inhibition of HSP90 leads to the degradation of these client proteins, making it a promising target for cancer therapy. [] TAS-116 has demonstrated potent antitumor activity in preclinical models, including an NCI-H1975 xenograft model, with favorable oral bioavailability. []

      Compound Description: This fluorinated pyrazolyl-substituted nitronyl nitroxide radical is a stable radical ligand used in the synthesis of metal-radical complexes. [] It coordinates with transition metal ions, such as Mn, Co, Ni, and Cu, forming heterospin complexes with interesting magnetic properties. [] These complexes have potential applications in materials science, particularly in the development of molecular magnets or magnetic materials.

      Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently under investigation in Phase II clinical trials for treating Cushing's syndrome. [] Unlike the non-selective GR antagonist mifepristone, CORT125134's selectivity profile might offer an improved safety and tolerability profile by minimizing off-target effects. [] CORT125134's ability to block GR activation could potentially alleviate the symptoms of Cushing's syndrome, a hormonal disorder caused by prolonged exposure to high levels of the hormone cortisol. []

    • Relevance: Compound 8 and (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol share the 1-methyl-1H-pyrazol-4-yl motif, indicating the presence of this structural feature in molecules targeting different biological pathways. Compound 8 features a quinoline ring system and a [, , ]triazolo[4,3-b]pyridazine moiety, contributing to its interactions with both c-Met and PDEs.
    • Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. [] It exhibits nanomolar potency in inhibiting MET kinase activity and has demonstrated promising antitumor activity in preclinical studies, particularly in a MET-dependent mouse efficacy model. []

    • Relevance: AMG 337, similar to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, incorporates a 1-methyl-1H-pyrazol-4-yl group within its structure. AMG 337's expanded structure with a [, , ]triazolo[4,3-a]pyridine moiety, a 1,6-naphthyridine ring, and a methoxyethoxy side chain distinguishes it from (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and contributes to its selectivity for the MET kinase.
    • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key downstream effectors of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers. [] Inhibiting ERK1/2 holds promise for overcoming resistance mechanisms associated with targeting upstream nodes like RAF and MEK. []

    • Compound Description: AZD1480 is a potent inhibitor of the Janus kinase (JAK) family, specifically targeting JAK2. [] The JAK/STAT signaling pathway plays a crucial role in regulating cell growth, proliferation, and immune response. [] AZD1480 is currently under investigation in Phase I clinical trials for treating myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells. []

      Compound Description: AZD4205 is a highly selective inhibitor of JAK1, another member of the JAK family of tyrosine kinases. [] It exhibits potent inhibitory activity against JAK1-mediated STAT3 phosphorylation, a signaling event implicated in resistance mechanisms to various cancer therapies, including EGFR, MAPK, and AKT inhibitors. [] AZD4205 has shown promising preclinical activity in combination with the EGFR inhibitor osimertinib in an NSCLC xenograft model. []

      Compound Description: This compound has been investigated for its use in combination therapy with anticancer agents or radiation therapy. [, ] Although specific targets or mechanisms of action have yet to be fully elucidated, its inclusion in combination therapies suggests potential synergistic effects in enhancing the efficacy of existing cancer treatments.

    • Compound Description: A series of these compounds, with various alkyl substituents (R1 and R2), were synthesized and evaluated for their anti-diabetic activity. [] Among them, compounds with specific R1 and R2 substituents exhibited moderate anti-diabetic activity compared to the standard drug, remogliflozin. [] This suggests their potential as a starting point for developing more potent anti-diabetic agents.

      Compound Description: LQFM039 exhibits promising anti-inflammatory, analgesic, and vasorelaxant effects in various experimental models. [] Its mechanism of action involves the NO/cGMP pathway and calcium channels. [] These findings suggest its potential as a therapeutic candidate for treating pain and inflammation.

    • Compound Description: A combinatorial library of these compounds has been synthesized through a catalyst-free, four-component reaction in water. [] This efficient synthetic approach allows for the rapid generation of diverse chromene derivatives, which are valuable scaffolds in medicinal chemistry due to their wide range of biological activities.

      Compound Description: Compound 3, a pyrazole-based oxazolone derivative, serves as a synthetic precursor for a series of heterocycles, including the triazinone derivative 13. [] Among these derivatives, compound 13 displays potent antiproliferative activity against colon (HCT116) and breast (MCF7) cancer cell lines, exhibiting IC50 values comparable to the reference drug doxorubicin. []

Properties

CAS Number

1306728-55-1

Product Name

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanol

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1

InChI Key

NNJMHJRBXQSTCT-YFKPBYRVSA-N

SMILES

CC(C1=CN(N=C1)C)O

Canonical SMILES

CC(C1=CN(N=C1)C)O

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.